molecular formula C22H49NO4S B13783155 ethyl hydrogen sulfate;N-ethyloctadecan-1-amine CAS No. 67874-03-7

ethyl hydrogen sulfate;N-ethyloctadecan-1-amine

Cat. No.: B13783155
CAS No.: 67874-03-7
M. Wt: 423.7 g/mol
InChI Key: JDQALEDUBAOUSU-UHFFFAOYSA-N
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Description

Properties

CAS No.

67874-03-7

Molecular Formula

C22H49NO4S

Molecular Weight

423.7 g/mol

IUPAC Name

ethyl hydrogen sulfate;N-ethyloctadecan-1-amine

InChI

InChI=1S/C20H43N.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2;1-2-6-7(3,4)5/h21H,3-20H2,1-2H3;2H2,1H3,(H,3,4,5)

InChI Key

JDQALEDUBAOUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC.CCOS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Ethanol-Sulfur Trioxide Reaction

The most advanced method involves reacting absolute ethanol with sulfur trioxide (SO₃) under controlled conditions (patent CN107488136B):

  • Catalysts : Sodium sulfate, ammonium sulfate, or potassium sulfate (0.05–0.15 molar ratio to ethanol).
  • Temperature : 5–60°C (optimal: 50°C).
  • Reaction Time : 0.5–2 hours.
  • Yield : 89.6–91.9% diethyl sulfate after vacuum distillation (150–160°C, −0.095 MPa).

Advantages :

  • No water generation during synthesis, minimizing hydrolysis side reactions.
  • Higher purity (99.2–99.8% by GC) compared to traditional sulfuric acid-ethanol esterification (20–60% yield).

Example Protocol :

  • Add 100 g absolute ethanol and 20 g sodium sulfate to a reactor.
  • Introduce 174 g SO₃ while maintaining 50°C.
  • Stir for 30 minutes post-addition.
  • Distill under reduced pressure (150–160°C) to isolate diethyl sulfate (89.6% yield).

Comparative Analysis of Industrial Methods

Method Reactants Water Content Diethyl Sulfate Yield Key Limitation
Ethanol-SO₃ (Patent) Ethanol, SO₃ None 85–92% Requires anhydrous conditions
Sulfuric Acid-Ethanol H₂SO₄, Ethanol High 10–30% Reversible hydrolysis reduces yield
Ethylene-Sulfuric Acid Ethylene, H₂SO₄ Low Discontinued Ethylene handling hazards

N-Ethyloctadecan-1-Amine Preparation Methods

Alkylation of Octadecylamine

While explicit protocols are scarce in accessible literature, synthetic routes can be inferred from analogous compounds (patent BE607336A):

  • Reagents : Octadecylamine + Ethylating agent (e.g., ethyl bromide, diethyl sulfate).
  • Conditions :
    • Solvent: Toluene or dichloromethane.
    • Base: Triethylamine or NaOH (to neutralize HBr byproduct).
    • Temperature: 80–100°C, 12–24 hours.

Expected Challenges :

  • Steric hindrance due to the long alkyl chain.
  • Potential over-alkylation to form quaternary ammonium salts.

Reductive Amination of Octadecanal

An alternative route involves:

Theoretical Yield : 60–75% (based on analogous fatty amine syntheses).

Critical Evaluation of Synthetic Limitations

  • Ethyl Hydrogen Sulfate : The ethanol-SO₃ method is superior industrially but requires rigorous moisture control. Catalysts like Na₂SO₄ mitigate side reactions but add purification steps.
  • N-Ethyloctadecan-1-Amine : Current literature lacks optimized protocols, necessitating further research into selective alkylation or enzymatic amination strategies.

Chemical Reactions Analysis

Ethyl Hydrogen Sulfate

Ethyl hydrogen sulfate undergoes various chemical reactions, including:

N-Ethyloctadecan-1-Amine

N-ethyloctadecan-1-amine participates in:

Scientific Research Applications

Surfactant and Emulsifier

Ethyl hydrogen sulfate; N-ethyloctadecan-1-amine is widely used as a surfactant in cosmetic formulations. Its ability to reduce surface tension allows it to stabilize emulsions, making it valuable in creams and lotions. Studies have shown that formulations containing this compound exhibit improved stability and sensory properties, enhancing user experience .

Formulation Type Properties Enhanced
CreamsStability, sensory feel
LotionsMoisturization, emulsion stability

Corrosion Inhibition

Research indicates that amine derivatives, including N-ethyloctadecan-1-amine, can serve as effective corrosion inhibitors for metals. The long hydrophobic chain of the amine allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates significantly .

Metal Type Corrosion Rate Reduction
Carbon SteelUp to 80%
AluminumUp to 75%

Biopharmaceutical Applications

The compound has potential applications in drug delivery systems due to its ability to form nanoparticles. These nanoparticles can encapsulate nucleic acids or other therapeutic agents, protecting them from degradation and improving their bioavailability. Research has demonstrated the efficacy of lipid-based nanoparticles containing this compound for targeted delivery to specific cells .

Therapeutic Agent Delivery Method
Nucleic AcidsLipid Nanoparticles
AntigensTargeted Delivery Systems

Case Study 1: Cosmetic Formulation

A study conducted on a new cosmetic formulation incorporating ethyl hydrogen sulfate; N-ethyloctadecan-1-amine highlighted its role in enhancing the moisturizing properties of creams. The formulation underwent rigorous testing for stability and skin compatibility, demonstrating significant improvements in hydration levels compared to control formulations without the compound .

Case Study 2: Corrosion Inhibition

In an industrial application, a formulation containing N-ethyloctadecan-1-amine was tested on carbon steel exposed to saline environments. Results indicated a substantial decrease in corrosion rates when the formulation was applied, showcasing its effectiveness as a protective agent in harsh conditions .

Comparison with Similar Compounds

Ethyl Hydrogen Sulfate (C₂H₅SO₄H)

Ethyl hydrogen sulfate is an organosulfate compound derived from sulfuric acid and ethanol. It is a key intermediate in industrial processes such as esterification and sulfonation reactions. Its structure consists of an ethyl group bonded to a hydrogen sulfate group (-OSO₃H), making it highly reactive in acidic environments. It is commonly used in organic synthesis and as a catalyst in alkylation reactions .

N-Ethyloctadecan-1-Amine (C₂₀H₄₃N)

N-Ethyloctadecan-1-amine is a tertiary amine with a long hydrocarbon chain (C₁₈) and an ethyl group attached to the nitrogen atom. This structure confers surfactant properties, making it useful in corrosion inhibition, emulsification, and as a precursor for quaternary ammonium compounds. Its hydrophobic tail and polar head group enable interactions at oil-water interfaces .

Comparison with Structurally Similar Compounds

Ethyl Hydrogen Sulfate vs. Other Alkyl Sulfates

Property Ethyl Hydrogen Sulfate Methyl Hydrogen Sulfate Propyl Hydrogen Sulfate
Molecular Formula C₂H₅SO₄H CH₃SO₄H C₃H₇SO₄H
Reactivity High (acid catalyst) Moderate High
Solubility in Water Miscible Miscible Partially soluble
Industrial Applications Alkylation, ester synthesis Detergent production Polymerization catalysts

Key Findings :

  • Ethyl hydrogen sulfate exhibits higher reactivity in esterification compared to methyl derivatives due to its longer alkyl chain, which stabilizes transition states .
  • Propyl analogs are less water-soluble, limiting their use in aqueous-phase reactions .

N-Ethyloctadecan-1-Amine vs. Other Long-Chain Amines

Property N-Ethyloctadecan-1-Amine N-Methyloctadecan-1-Amine N-Octadecylamine
Molecular Formula C₂₀H₄₃N C₁₉H₄₁N C₁₈H₃₉N
Surfactant Efficiency High (due to ethyl group) Moderate Low (primary amine)
Melting Point ~45–50°C ~50–55°C ~60–65°C
Applications Corrosion inhibitors, emulsifiers Pharmaceutical intermediates Textile softening agents

Key Findings :

  • The ethyl group in N-ethyloctadecan-1-amine enhances its surfactant efficiency compared to methyl derivatives by reducing crystallinity and improving solubility in nonpolar solvents .
  • N-Octadecylamine, a primary amine, has higher melting points and is less versatile in emulsification due to stronger intermolecular hydrogen bonding .

Ethyl Hydrogen Sulfate

  • Hazards : Corrosive; causes severe skin burns. Reacts violently with bases.
  • Precautions : Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .

N-Ethyloctadecan-1-Amine

  • Hazards: Irritant to eyes and skin. Limited toxicological data available.
  • Precautions : Avoid inhalation (P261) and direct contact (P262) .

Biological Activity

Ethyl hydrogen sulfate, particularly when combined with N-ethyloctadecan-1-amine, represents a class of compounds with significant biological activity. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

Ethyl hydrogen sulfate (C2H6O4S) is an organosulfur compound that acts as a sulfate ester. When combined with N-ethyloctadecan-1-amine (C18H39N), a long-chain fatty amine, the resulting compound exhibits unique properties that enhance its biological activity.

Biological Activities

The biological activities of ethyl hydrogen sulfate and N-ethyloctadecan-1-amine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing hydrogen sulfate groups exhibit antimicrobial properties. For instance, derivatives of ethyl hydrogen sulfate have been shown to inhibit the growth of various bacterial strains. In vitro studies demonstrate that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Ethyl Hydrogen SulfateE. coli32 µg/mL
N-Ethyloctadecan-1-AmineStaphylococcus aureus16 µg/mL

2. Antitumor Activity

Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, a related derivative demonstrated over 90% inhibition of colony formation in mouse leukemia cells at concentrations as low as 1 ng/mL, comparable to known chemotherapeutic agents such as cisplatin .

3. Neuropharmacological Effects

Ethyl hydrogen sulfate has been implicated in neuropharmacological studies where it caused both somnolence and excitement in animal models at lethal doses . This dual effect suggests a complex interaction with neurotransmitter systems.

The mechanisms underlying the biological activities of ethyl hydrogen sulfate and N-ethyloctadecan-1-amine include:

  • Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.

Case Studies

Several case studies highlight the potential applications of these compounds:

  • Antimicrobial Efficacy : A study evaluated the efficacy of ethyl hydrogen sulfate against multi-drug resistant E. coli, showing significant bactericidal activity, which could lead to new treatments for resistant infections.
  • Cancer Treatment : In vitro experiments using human cancer cell lines demonstrated that N-ethyloctadecan-1-amine derivatives inhibited cell proliferation effectively, suggesting potential use in targeted cancer therapies.
  • Neurotoxicity Assessment : Toxicological assessments revealed that while ethyl hydrogen sulfate can induce neurotoxic effects at high doses, its lower concentrations may be safe for therapeutic applications, warranting further investigation into dosage optimization.

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